molecular formula C₄¹³CH₁₀O₅ B1161295 D-[3-13C]Xylose

D-[3-13C]Xylose

Cat. No.: B1161295
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

D-[3-13C]Xylose is a chemically defined, isotopically labeled pentose sugar in which carbon-13 (13C) is incorporated at the third position of the xylose backbone. This specific labeling makes it an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to track the metabolic fate of individual carbon atoms in biochemical pathways . It is widely used as an analytical standard in High-Performance Liquid Chromatography (HPLC) for method development and validation . In pharmaceutical research and development, this compound serves as a critical tracer for studying cellular uptake and the complex metabolism of carbohydrates, providing insights that are essential for drug discovery . The stable isotope label facilitates precise tracking that is not possible with unlabeled compounds, enabling detailed investigation into metabolic fluxes and the mechanisms of sugar-converting enzymes. As a specialized biochemical tool, this compound is strictly for research applications and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for complete handling and safety information prior to use .

Properties

Molecular Formula

C₄¹³CH₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Preparation Methods

Protection-Deprotection Strategies

A foundational approach involves protecting hydroxyl groups to direct isotopic labeling to the C3 position. The synthesis of 1,2-O-isopropylidene-α-D-xylofuranose, as detailed in source, exemplifies this strategy. By reacting D-xylose with acetone in the presence of sulfuric acid, the 1,2-hydroxyl groups are protected, forming a five-membered furanose ring. This intermediate is then subjected to tosylation at the C5 position using tosyl chloride, activating it for subsequent nucleophilic displacement.

To introduce the 13C label, the protected xylose derivative undergoes a reaction with a carbon-13-enriched nucleophile. For instance, treatment with Na13CN in a Kiliani-Fischer chain extension could theoretically introduce the isotope, though adaptations for positional specificity at C3 require precise control. After labeling, deprotection under acidic conditions regenerates the free sugar while retaining the isotopic label.

Isotopic Precursor Utilization

Source highlights the use of 13C-labeled precursors in xylose synthesis. One method involves feeding Corynebacterium glutamicum or Escherichia coli with 13C-glucose, which is metabolized into labeled pentose phosphate pathway intermediates, including D-xylose. However, achieving positional specificity at C3 necessitates enzymatic steps that selectively transfer the label. For example, transketolase-mediated reactions in the pentose phosphate pathway can shuffle 13C from fructose-6-phosphate into xylulose-5-phosphate, which is then isomerized to D-xylose.

Enzymatic and Fermentative Approaches

Microbial Fermentation

Microbial systems offer a scalable route for this compound production. By engineering Saccharomyces cerevisiae strains to overexpress xylose isomerase and xylulokinase, researchers can convert 13C-labeled xylulose into D-xylose. Fed-batch fermentations with 13C-glucose as the carbon source yield mixtures where the isotopic label is incorporated into xylose via metabolic cross-talk between glycolysis and the pentose phosphate pathway.

Enzymatic Phosphorylation and Isomerization

Xylose kinase, as noted in source, phosphorylates D-xylose to xylulose-5-phosphate, a key intermediate in nucleotide sugar biosynthesis. By supplying 13C-labeled ATP or inorganic phosphate, the kinase reaction can introduce the isotope at the C3 position through stereospecific binding and transfer mechanisms. Subsequent phosphatase treatment releases labeled D-xylose from its phosphorylated form.

Analytical Validation of Isotopic Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR is indispensable for verifying positional labeling. The C3 carbon in D-xylose typically resonates at δ 77–79 ppm in the proton-decoupled spectrum. Isotopic enrichment >98% is confirmed by the absence of splitting in the 13C signal and comparison to unlabeled controls.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound reveals a molecular ion peak at m/z 151.13 ([M+H]+), consistent with a +1 Da shift from unlabeled xylose. Fragmentation patterns further validate the label’s position: loss of H2O (-18 Da) from the C3 hydroxyl group produces a diagnostic ion at m/z 133.12.

Challenges in Synthesis and Purification

Isotopic Dilution and Byproduct Formation

Competing reactions during chemical synthesis, such as epimerization at C3, can dilute isotopic purity. Source notes that flash chromatography on silica gel (ethyl acetate/hexanes, 3:2) effectively separates labeled xylose from byproducts like 3-epi-xylose.

Scalability of Enzymatic Methods

While microbial fermentation is scalable, carbon crossover into other metabolites (e.g., 13C-glucose converting to 13C-ribose) necessitates stringent purification. Affinity chromatography with boronate resins selectively binds cis-diols, enabling high-purity this compound recovery.

Q & A

Q. How is D-[3-13C]Xylose synthesized, and what quality control measures ensure isotopic purity?

this compound is synthesized through enzymatic or chemical reactions that introduce a carbon-13 isotope at the third carbon position. Synthetic routes often involve isotopic enrichment during sugar precursor synthesis, followed by purification via chromatography or crystallization. Quality control requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify isotopic purity (>99% 13C) and structural integrity. Batch-specific testing for chemical and isotopic stability under storage conditions (e.g., dry, inert atmosphere) is critical .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for quantifying this compound in complex samples like cell lysates or biofluids. Isotopic labeling allows differentiation from endogenous xylose via mass shift detection. For structural validation, 13C-NMR provides positional confirmation of the isotopic label. Fast Scanning Calorimetry (FSC) is unsuitable for thermal analysis due to decomposition risks at low heating rates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and lab coats. Avoid dust formation and inhalation; work in a fume hood with adequate ventilation. Store in sealed containers under dry, cool conditions. In case of spills, use absorbent materials and avoid environmental contamination. Note that decomposition products may pose unknown hazards, requiring pre-experiment risk assessments .

Advanced Research Questions

Q. How does the carbon-13 label at the third position influence metabolic flux analysis in microbial systems?

The C3 position is critical in pentose phosphate pathway (PPP) studies. 13C labeling at C3 allows tracking of xylose conversion into intermediates like xylulose-5-phosphate and downstream metabolites (e.g., ribulose-5-phosphate). Compared to C1 or C2 labeling, C3 provides distinct isotopic patterns in glycolysis and PPP products, enabling precise flux differentiation. In Meyerozyma guilliermondii, knockout strains lacking xylitol dehydrogenase (XDH1) show blocked C3-labeled xylose metabolism, confirming pathway specificity .

Q. How can discrepancies between isotopic tracer data and conventional metabolic assays be resolved in xylose utilization studies?

Discrepancies often arise from decomposition artifacts (e.g., thermal degradation in calorimetry) or incomplete pathway activation. Cross-validate results using complementary methods:

  • Pair FSC (high scanning rates) with PC-SAFT modeling to avoid decomposition .
  • Use genetic engineering (e.g., XDH1 knockouts) to validate tracer data .
  • Apply isoconversional kinetics to distinguish physical melting from chemical degradation .

Q. What experimental design considerations are critical for metabolic flux analysis using this compound?

  • Sampling Timepoints: Capture transient metabolic states (e.g., early PPP activation) with high-frequency sampling.
  • Tracer Concentration: Use non-inhibitory doses (typically 10–50 mM) to avoid osmotic stress.
  • Control Experiments: Include unlabeled xylose controls to account for natural isotope abundance.
  • Data Normalization: Correct for isotopic dilution using mass isotopomer distribution analysis (MIDA) .

Q. How can genetic engineering optimize xylose-to-xylitol conversion efficiency using isotopic tracing?

Overexpress xylose reductase (XR) and delete competing pathways (e.g., XDH1) to redirect flux toward xylitol. Use this compound to quantify conversion yields via 13C-NMR or LC-MS. In E. coli, metabolic engineering combined with isotopic tracing improved xylitol titers by 30% under oxygen-limited conditions. Kinetic modeling of 13C enrichment profiles can identify rate-limiting steps .

Q. What statistical methods address variability in isotopic enrichment data from time-resolved experiments?

  • Mixed-Effects Models: Account for biological replicates and temporal autocorrelation.
  • Principal Component Analysis (PCA): Reduce dimensionality in multi-timepoint datasets.
  • Bayesian Inference: Estimate flux uncertainties from sparse or noisy data. Reference open-source tools like COBRA or Metran for metabolic network analysis .

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